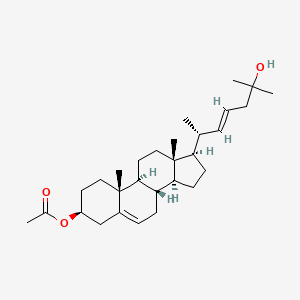

22-Dehydro 25-Hydroxy Cholesterol 3-Acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

22-Dehydro 25-Hydroxy Cholesterol 3-Acetate, also known as (3β,22E)-Cholesta-5,22-diene-3,25-diol 3-Acetate, is a cholesterol derivative . It has a molecular formula of C29H46O3 and a molecular weight of 442.67 .

Synthesis Analysis

The synthesis process of 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate is skillful and the yield is high . It is widely used in food, cosmetics, medicine, biology, industry, and other fields .Molecular Structure Analysis

The molecular structure of 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate is represented by the formula C29H46O3 . It is a neat product .Physical And Chemical Properties Analysis

22-Dehydro 25-Hydroxy Cholesterol 3-Acetate is an off-white solid . It is soluble in dichloromethane, ethyl acetate, and methanol .科学的研究の応用

Biosynthesis and Metabolic Pathways

The compound "22-Dehydro 25-Hydroxy Cholesterol 3-Acetate" is not directly mentioned in available literature. However, research on similar steroidal compounds and their biosynthesis pathways offers insights into potential applications in understanding and manipulating lipid biosynthesis. For example, studies on the biosynthesis of sterols and ecdysteroids in Ajuga hairy roots have revealed the conversion mechanisms of cholesterol and other sterols into various steroidal compounds, highlighting the complex metabolic pathways involved in plant and potentially animal systems (Fujimoto et al., 2000). This research can help elucidate the role of steroidal compounds in biological processes and their potential applications in medicine and agriculture.

Cholesterol Metabolism and Neurological Function

The metabolism of cholesterol and its derivatives plays a significant role in brain function, with compounds like 24(S)-Hydroxycholesterol being crucial for cholesterol homeostasis in the brain. Research on 24(S)-Hydroxycholesterol has shown its positive modulatory effects on NMDA receptor function, implying potential therapeutic applications for neurodegenerative diseases and psychiatric disorders (Sun et al., 2016). Understanding the roles and applications of similar cholesterol derivatives could lead to advancements in neurotherapeutics and the treatment of neurological conditions.

Cholesterol Lowering and Cardiovascular Disease

HMG-CoA reductase inhibitors, commonly known as statins, have revolutionized the treatment of hypercholesterolemia by effectively lowering cholesterol levels and reducing cardiovascular disease risk. Research has focused on their mechanism of action, which involves inhibiting the rate-limiting enzyme in cholesterol synthesis, and their pleiotropic effects beyond cholesterol lowering, such as improving endothelial function and reducing inflammation (Grundy, 1988; Calabrò & Yeh, 2005). Exploring the effects of steroidal compounds like "22-Dehydro 25-Hydroxy Cholesterol 3-Acetate" in this context could offer new insights into cholesterol management and cardiovascular health.

Oxysterols as Biomarkers

Oxysterols, oxidized derivatives of cholesterol, have been studied as markers of neurological disease, particularly in the context of Alzheimer's disease and multiple sclerosis. The concentration of specific oxysterols in the bloodstream and cerebrospinal fluid has been correlated with disease progression and neuronal damage, suggesting their potential as diagnostic and prognostic biomarkers (Leoni, 2009). Further research into cholesterol derivatives could expand the repertoire of biomarkers for neurological conditions and improve disease monitoring and management strategies.

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O3/c1-19(8-7-15-27(3,4)31)24-11-12-25-23-10-9-21-18-22(32-20(2)30)13-16-28(21,5)26(23)14-17-29(24,25)6/h7-9,19,22-26,31H,10-18H2,1-6H3/b8-7+/t19-,22+,23+,24-,25+,26+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVQPEKLADQJEW-YVHKTFHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

22-Dehydro 25-Hydroxy Cholesterol 3-Acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)

![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)